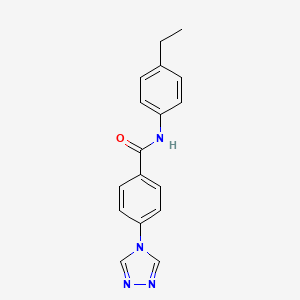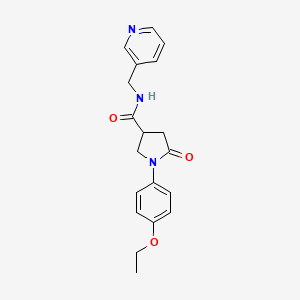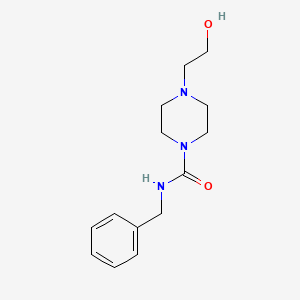amine hydrochloride](/img/structure/B5293831.png)
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride, also known as ABPA hydrochloride, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride involves its binding to GPCRs, which results in the activation or inhibition of downstream signaling pathways. The specific GPCRs that this compound hydrochloride binds to and the resulting effects depend on the structure of the compound and the target receptor.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of cell proliferation. These effects are mediated through the binding of this compound hydrochloride to specific GPCRs and the resulting activation or inhibition of downstream signaling pathways.
実験室実験の利点と制限
One advantage of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride is its potential as a tool for studying GPCRs and their signaling pathways. However, one limitation is that the compound may have off-target effects or interact with other proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride. One direction is the development of more potent and selective compounds that can be used as drugs for the treatment of various diseases. Another direction is the identification of novel GPCRs that this compound hydrochloride can bind to and modulate, which can provide insights into the physiological functions of these receptors. Additionally, the use of this compound hydrochloride as a tool for studying GPCR signaling pathways can lead to the discovery of new therapeutic targets and the development of more effective drugs.
In conclusion, this compound hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound hydrochloride have been discussed. Further research on this compound can lead to the development of novel drugs and the discovery of new therapeutic targets.
合成法
The synthesis of [4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride involves the reaction of 4-(allyloxy)benzylamine with 4-pyridinylmethyl chloride in the presence of hydrochloric acid. The reaction yields this compound hydrochloride as a white crystalline solid.
科学的研究の応用
[4-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride hydrochloride has been studied for its potential application as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in signal transduction pathways and are involved in various physiological processes such as vision, smell, taste, and hormone regulation. This compound hydrochloride has been shown to bind to GPCRs and modulate their activity, making it a potential candidate for the development of novel drugs.
特性
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-11-19-16-5-3-14(4-6-16)12-18-13-15-7-9-17-10-8-15;/h2-10,18H,1,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACCTUJKLUGAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)

![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)
![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)

![N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5293811.png)
![2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5293817.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5293826.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5293837.png)